molecular formula C8H6ClFO2 B1340083 2-Fluoro-4-methoxybenzoyl chloride CAS No. 321-24-4

2-Fluoro-4-methoxybenzoyl chloride

Cat. No. B1340083
CAS RN: 321-24-4
M. Wt: 188.58 g/mol
InChI Key: UHLDNUXKNREILG-UHFFFAOYSA-N
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Patent
US08889711B2

Procedure details

To a solution of 4.15 g (44.07 mmol) of dimethylsulfone in 140 ml of anhydrous tetrahydrofuran are added dropwise at −10° C. under argon 24 ml of methyllithium solution (1.6M in diethyl ether, 38.2 mmol). The reaction mixture is stirred for 15 min at room temperature, the reaction mixture is then cooled to −60° C. A solution of 5.54 g (29.38 mmol) of 2-fluoro-4-methoxybenzoyl chloride dissolved in 60 ml of tetrahydrofuran is then added dropwise to the reaction mixture. This mixture is stirred for 4 h at between −60° C. and 0° C., then a 1M hydrochloric acid solution is added. The product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate and concentrated. The residue is triturated in minimum methanol and the solid is filtered to yield 3.33 g (46%) of 1-(2-fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone in the form of a white solid.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
38.2 mmol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C[Li].[F:8][C:9]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12].Cl>O1CCCC1>[F:8][C:9]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:10]=1[C:11](=[O:12])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
38.2 mmol
Type
reactant
Smiles
C[Li]
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.54 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then cooled to −60° C
ADDITION
Type
ADDITION
Details
is then added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
This mixture is stirred for 4 h at between −60° C. and 0° C.
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is triturated in minimum methanol
FILTRATION
Type
FILTRATION
Details
the solid is filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(CS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.